molecular formula C9H6FN B2750334 4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile CAS No. 103447-28-5

4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile

Cat. No. B2750334
CAS RN: 103447-28-5
M. Wt: 147.152
InChI Key: VNNGYSSYVOTZGA-UHFFFAOYSA-N
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Description

4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile (4-FBCT) is a novel compound that has recently been discovered and studied for its potential applications in the fields of medicinal chemistry and drug discovery. 4-FBCT has been found to possess a unique set of properties that make it particularly useful for synthesizing and studying new molecules. In addition, 4-FBCT has been found to have a range of biochemical and physiological effects, and its ability to act as a catalyst in various reactions has been explored.

Scientific Research Applications

Electrophilic Fluorination Agents

N,N′-Difluoro-1,4-diazoniabicyclo[2.2.2]octane Salts have been synthesized as highly reactive and easy-to-handle electrophilic fluorinating agents. These salts are applicable in fluorinating activated aromatics, active methylene compounds, substituted styrenes, and vinyl acetates under mild conditions, demonstrating the versatility of N-F reagents in electrophilic fluorination (Umemoto & Nagayoshi, 1996).

Ionic Intermediates in Fluorination

Research on the Fluorination of Alkenes with N-F type reagents revealed the formation of ionic intermediates, indicating a pathway involving fluoro carbonium ions. This study showcases the mechanistic insights into the fluorination process, which is critical for developing new synthetic methodologies (Zupan, Škulj, & Stavber, 1998).

Site-Selective Fluorination

1-Alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane Salts are described as user-friendly, site-selective electrophilic fluorinating agents. They have been used successfully for the fluorination of various organic substrates, including aromatic compounds and alkenes, showcasing their utility in introducing fluorine atoms into complex molecules under mild reaction conditions (Banks et al., 1996).

Fluorocyclization Techniques

Studies on the Fluorocyclization of Norbornenecarboxylic Acids with F-TEDA-BF4 have led to the formation of fluorinated γ-lactones, demonstrating the applicability of N-F reagents in cyclization reactions to introduce fluorine into cyclic structures (Serguchev et al., 2002).

Valence Isomerization Equilibria

Research on Highly Fluorinated Cycloocta-1,3,5-trienes has explored valence isomerization equilibria, providing insights into the strain energy and stability of fluorinated cyclic compounds. This research has implications for the design and synthesis of new fluorinated materials (Rahman et al., 1990).

properties

IUPAC Name

4-fluorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN/c10-8-2-1-6-3-7(5-11)9(6)4-8/h1-2,4,7H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNNGYSSYVOTZGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C1C=CC(=C2)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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